2-Hydrazinylquinazolin-4-amine
Description
Quinazolin-4-amine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a quinazoline core with an amine group at position 4. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The structural versatility of the quinazoline scaffold allows for modifications at positions 2 and 4, enabling tailored physicochemical and pharmacological profiles.
2-Hydrazinylquinazolin-4-amine features a hydrazine (-NH-NH₂) substituent at position 2 and an amine (-NH₂) at position 4. Hydrazine groups are known to enhance polarity and hydrogen-bonding capacity, which may influence solubility and target binding .
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-hydrazinylquinazolin-4-amine |
InChI |
InChI=1S/C8H9N5/c9-7-5-3-1-2-4-6(5)11-8(12-7)13-10/h1-4H,10H2,(H3,9,11,12,13) |
InChI Key |
JOHPNMFBJHJSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly impacts molecular interactions and biological activity:
- This could enhance solubility and target affinity, as seen in hydrazine-containing kinase inhibitors .
- Morpholinyl Groups : Derivatives such as 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine () demonstrate balanced solubility and kinase inhibitory activity, attributed to morpholine’s moderate polarity .
- Halogenated Substituents : 2-chloroquinazolin-4-amine derivatives () show improved electrophilic reactivity, facilitating cross-coupling reactions but may introduce toxicity concerns .
Substituent Effects at Position 4
The amine group at position 4 is often functionalized to modulate target specificity:
- Primary Amines : N-(thiophen-2-ylmethyl)quinazolin-4-amine () shows potent kinase inhibition (IC₅₀ < 100 nM) due to its small size and flexibility .
- Cyclohexylethyl Groups : N-(2-cyclohexylethyl)quinazolin-4-amine () exhibits increased hydrophobicity, favoring blood-brain barrier penetration but limiting solubility .
- Aromatic Amines : N-(4-methoxyphenyl)quinazolin-4-amine () demonstrates π-π stacking interactions with kinase ATP-binding pockets, enhancing selectivity .
Physicochemical Properties
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